4-(3-Fluoro-5-methylphenyl)thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2S |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-(3-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2S/c1-6-2-7(4-8(11)3-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
DXABQXSLONYADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2=CSC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Aminothiazole Scaffolds
Established Reaction Pathways for 2-Aminothiazole (B372263) Core Synthesis
The construction of the 2-aminothiazole core can be achieved through several reliable and versatile synthetic strategies. These methods offer access to a wide array of substituted analogs, allowing for the fine-tuning of physicochemical and biological properties.
Hantzsch Thiazole (B1198619) Synthesis and its Advanced Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely employed method for the preparation of thiazole derivatives. The classical approach involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). In the context of 2-aminothiazole synthesis, thiourea is the key reagent that provides the N-C-S fragment required for the formation of the thiazole ring.
The reaction mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole ring. The versatility of this reaction allows for the introduction of various substituents at the C4 and C5 positions of the thiazole ring by selecting appropriately substituted α-haloketones.
Advanced adaptations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and expand the substrate scope. These modifications often involve the use of catalysts, alternative solvents, and solid-phase synthesis techniques. For instance, the use of acidic conditions can influence the regioselectivity of the reaction when using N-substituted thioureas, potentially leading to the formation of 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles rsc.org. The Holzapfel-Meyers-Nicolaou modification is another notable adaptation that proceeds via a hydroxythiazoline intermediate, which is then dehydrated to the thiazole.
Microwave-Assisted Synthetic Approaches for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 2-aminothiazole synthesis, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. This "green chemistry" approach is characterized by its efficiency and environmentally friendly nature semanticscholar.org.
The application of microwave energy in the Hantzsch synthesis of 2-aminothiazoles has been extensively documented. The rapid and uniform heating provided by microwaves enhances the rate of the condensation and cyclization steps, minimizing the formation of side products. This technique has been successfully applied to the synthesis of a diverse range of 2-aminothiazole derivatives.
| Reactants | Conditions | Product | Yield (%) | Reference |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas | Microwave irradiation | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Good | semanticscholar.org |
| Substituted acetophenones, thiourea, and iodine | Microwave irradiation | 4-Aryl-2-aminothiazoles | High | General Method |
Multi-component Reaction Strategies for Structural Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. Several MCRs have been developed for the synthesis of 2-aminothiazoles, providing rapid access to structurally diverse libraries of compounds.
One such strategy involves the reaction of an enaminone, potassium thiocyanate, and an aniline to produce polysubstituted 2-aminothiazoles. This approach allows for the introduction of a variety of substituents at different positions of the thiazole ring in a one-pot fashion. Another efficient three-component synthesis involves the reaction of phenyl-thioureas with 2-bromoacetophenones and subsequent reaction with benzyl or allyl bromides under transition-metal-free conditions derpharmachemica.com. These methods are highly valued for their atom economy, operational simplicity, and ability to generate molecular complexity in a single step.
Targeted Synthesis of 4-(3-Fluoro-5-methylphenyl)thiazol-2-amine and its Analogues
The synthesis of the specifically substituted compound, this compound, follows the general principles of the Hantzsch thiazole synthesis. The key to this targeted synthesis lies in the preparation of the requisite α-haloketone precursor and the optimization of the subsequent cyclization reaction.
Precursor Synthesis and Optimization of Reaction Conditions
The primary precursor for the synthesis of this compound is 2-bromo-1-(3-fluoro-5-methylphenyl)ethanone. The synthesis of this intermediate typically begins with the corresponding acetophenone, 1-(3-fluoro-5-methylphenyl)ethanone. While the direct synthesis of this specific acetophenone is not widely reported, analogous compounds such as 1-(4-fluoro-3-methylphenyl)ethanone are commercially available or can be synthesized through Friedel-Crafts acylation of the corresponding fluorotoluene.
Once the 1-(3-fluoro-5-methylphenyl)ethanone is obtained, it can be brominated at the α-position to yield the key 2-bromo-1-(3-fluoro-5-methylphenyl)ethanone intermediate. This bromination is commonly achieved using bromine in a suitable solvent like acetic acid or chloroform.
The final step is the Hantzsch condensation of 2-bromo-1-(3-fluoro-5-methylphenyl)ethanone with thiourea. The optimization of reaction conditions for this cyclization is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent (commonly ethanol, isopropanol, or DMF), reaction temperature, and reaction time. The use of a mild base may be employed to neutralize the hydrogen bromide formed during the reaction.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 1-Fluoro-3-methylbenzene | Acetyl chloride, AlCl3 (Friedel-Crafts acylation) | 1-(3-Fluoro-5-methylphenyl)ethanone |
| 2 | 1-(3-Fluoro-5-methylphenyl)ethanone | Bromine, Acetic acid | 2-Bromo-1-(3-fluoro-5-methylphenyl)ethanone |
| 3 | 2-Bromo-1-(3-fluoro-5-methylphenyl)ethanone, Thiourea | Ethanol, Reflux | This compound |
Regioselective Synthesis and Isomer Control Considerations
In the synthesis of this compound from 2-bromo-1-(3-fluoro-5-methylphenyl)ethanone and unsubstituted thiourea, the issue of regioselectivity is straightforward, leading to the desired 4-substituted-2-aminothiazole. The reaction proceeds through the initial S-alkylation of thiourea followed by intramolecular cyclization, which unambiguously defines the position of the aryl substituent at C4.
However, when N-substituted thioureas are used, the possibility of forming two regioisomeric products arises: the 2-(N-substituted-amino)-4-arylthiazole and the 3-substituted-2-imino-4-aryl-2,3-dihydrothiazole. The outcome of the reaction can be influenced by the reaction conditions. Generally, reactions carried out in neutral solvents such as ethanol tend to favor the formation of the 2-(N-substituted-amino)thiazole isomer. In contrast, conducting the reaction under acidic conditions has been shown to produce mixtures of both regioisomers, and in some cases, can favor the formation of the 2-imino-2,3-dihydrothiazole rsc.org. Therefore, for the synthesis of analogs of this compound with substituents on the amino group, careful control of the reaction pH is essential to ensure the desired regiochemical outcome.
Advanced Derivatization Strategies for Structural Modification
Structural modification of the 4-aryl-2-aminothiazole core, exemplified by this compound, is crucial for developing new chemical entities. These modifications are systematically applied to enhance target specificity and other molecular properties.
The thiazole ring, while aromatic, possesses distinct reactivity at its carbon positions that can be exploited for further functionalization. The C5 position is particularly susceptible to electrophilic substitution, providing a direct route to introduce new functional groups.
Azo Coupling: The C5 position of the 2-aminothiazole ring can be functionalized through diazo-coupling reactions. For instance, reacting a 2-aminothiazole with a diazonium salt leads to the formation of an arylazo moiety at the C5 position, yielding brightly colored compounds. nih.gov This reaction introduces a conjugated system that can significantly alter the electronic and photophysical properties of the molecule.
Cyclization and Annulation: The nitrogen and sulfur atoms of the thiazole ring can participate in cyclization reactions to form fused heterocyclic systems. A common strategy involves reacting the 2-aminothiazole core with α-haloketones, such as α-bromo-3-methoxyacetophenone, which leads to the formation of imidazo[2,1-b]thiazole derivatives. mdpi.com This approach expands the heterocyclic framework, creating more complex and rigid molecular architectures.
Halogenation: Direct halogenation of the thiazole ring, often at the C5 position using reagents like N-bromosuccinimide (NBS), installs a versatile synthetic handle. mdpi.com The resulting 5-halo-2-aminothiazole can then undergo various cross-coupling reactions, such as the Suzuki reaction with boronic acids, to introduce new aryl or alkyl groups. mdpi.com For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was achieved via a Suzuki reaction involving a 5-bromothiazole intermediate. mdpi.com
| Reaction Type | Reagents | Position of Functionalization | Resulting Structure | Reference |
|---|---|---|---|---|
| Azo Coupling | Ar-N2+Cl- | C5 | 5-Arylazo-2-aminothiazole | nih.gov |
| Cyclization | α-Haloketone (e.g., α-bromoacetophenone) | N3 and C2-NH2 | Imidazo[2,1-b]thiazole | mdpi.com |
| Halogenation / Suzuki Coupling | 1. N-Bromosuccinimide (NBS) 2. Ar-B(OH)2, Pd catalyst | C5 | 5-Aryl-2-aminothiazole | mdpi.com |
Research has shown that modifying the substituents on this aryl ring can significantly impact biological activity. nih.gov For example, studies on various 4-aryl-2-aminothiazoles have demonstrated that the introduction of different electron-withdrawing or electron-donating groups can tune the compound's efficacy.
Key variations explored in the literature include:
Halogens: Introduction of different halogens like chlorine or bromine, or changing the position of the existing fluorine atom. For example, 4-(4-chlorophenyl) and 4-(4-fluorophenyl) substituents have been synthesized and evaluated. nih.gov
Electron-Withdrawing Groups: Groups such as trifluoromethyl (-CF₃) and cyano (-CN) have been incorporated onto the phenyl ring, leading to compounds with distinct electronic profiles. nih.gov
Electron-Donating Groups: Alkoxy groups like methoxy (B1213986) (-OCH₃) can also be introduced to study the effect of electron donation on the system's properties.
| Substituent on Phenyl Ring | Example Compound Structure | Synthetic Precursor (α-haloketone) | Investigated Property | Reference |
|---|---|---|---|---|
| 4-Fluoro | 4-(4-Fluorophenyl)thiazol-2-amine | 2-Bromo-1-(4-fluorophenyl)ethanone | Antioxidant, Antibacterial | nih.gov |
| 4-Chloro | 4-(4-Chlorophenyl)thiazol-2-amine | 2-Bromo-1-(4-chlorophenyl)ethanone | Antioxidant, Antibacterial | nih.gov |
| 4-Trifluoromethyl | 4-(4-(Trifluoromethyl)phenyl)thiazol-2-amine | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone | Antiviral (Influenza A) | nih.gov |
| 4-Cyano | 4-(4-Cyanophenyl)thiazol-2-amine | 2-Bromo-1-(4-cyanophenyl)ethanone | Cytotoxicity | nih.gov |
| 4-Bromo | 4-(4-Bromophenyl)thiazol-2-amine | 2-Bromo-1-(4-bromophenyl)ethanone | Synthetic Intermediate | mdpi.com |
The exocyclic amino group at the C2 position is a primary site for derivatization due to its nucleophilic character. nih.govresearchgate.net A multitude of chemical transformations can be performed at this site to generate diverse libraries of compounds.
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. nih.govnih.gov This transformation is often used to introduce a variety of side chains, which can modulate the compound's properties. For instance, reaction with chloroacetyl chloride produces an N-(thiazol-2-yl)acetamide derivative, which can serve as an intermediate for further reactions. mdpi.com
Formation of Ureas and Thioureas: Reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, respectively. nih.gov A series of thiazolyl-thiourea derivatives were synthesized by the addition of 2-aminothiazoles to various phenyl isothiocyanates. mdpi.com
Schiff Base Formation: Condensation of the 2-aminothiazole with various aldehydes, such as 3,4,5-trimethoxybenzaldehyde, results in the formation of Schiff bases (imines). nih.govmdpi.com These reactions are typically carried out by heating the reactants in a suitable solvent like ethanol.
Alkylation: The nitrogen atom can also be alkylated, although controlling the degree of alkylation can be challenging. This modification introduces alkyl chains to the amino group, altering its basicity and steric profile. nih.gov
| Reaction Type | Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) or Anhydride | Amide (-NH-CO-R) | nih.govnih.gov |
| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea (-NH-CS-NH-R) | nih.govmdpi.com |
| Schiff Base Formation | Aldehyde (R-CHO) | Imine (-N=CH-R) | nih.govmdpi.com |
| Alkylation | Alkyl Halide (R-X) | Alkylamine (-NHR or -NR2) | nih.gov |
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, allowing researchers to probe the connectivity and environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of organic molecules. For 4-(3-fluoro-5-methylphenyl)thiazol-2-amine, ¹H and ¹³C NMR would provide definitive evidence of its covalent framework.
The ¹H NMR spectrum would be expected to show distinct signals for each proton. The proton on the thiazole (B1198619) ring (H-5) would likely appear as a singlet. The aromatic protons on the 3-fluoro-5-methylphenyl ring would present a complex splitting pattern due to proton-proton and proton-fluorine couplings. The methyl group protons would appear as a singlet, and the amine (-NH₂) protons would typically be a broad singlet, the chemical shift of which can be solvent-dependent.
A significant area of investigation for 2-aminothiazoles is the potential for amino-imino tautomerism. lookchem.comresearchgate.net NMR spectroscopy is crucial for studying this equilibrium in solution. The presence of the amino tautomer, this compound, is generally favored and would be confirmed by the observation of a characteristic signal for the C-5 proton of the thiazole ring and the chemical shifts of the ring carbons in the ¹³C NMR spectrum. lookchem.com In contrast, the imino tautomer would exhibit different chemical shifts and coupling patterns. Low-temperature NMR studies can sometimes "freeze out" the tautomeric exchange, allowing for the observation and quantification of both forms if they coexist. fu-berlin.de
Conformational analysis, particularly regarding the rotation around the C-C bond connecting the phenyl and thiazole rings, can be investigated using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects through-space interactions between protons, providing insights into their spatial proximity and thus the preferred orientation of the two ring systems relative to each other.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -NH₂ | 5.0 - 7.0 (broad s) | - |
| Thiazole C2 | - | 168 - 172 |
| Thiazole C4 | - | 145 - 150 |
| Thiazole C5-H | 6.5 - 7.5 (s) | 100 - 110 |
| Aromatic C-H | 6.8 - 7.8 (m) | 110 - 140 |
| Aromatic C-F | - | 160 - 165 (d, ¹JCF) |
| Aromatic C-CH₃ | - | 138 - 142 |
| -CH₃ | 2.2 - 2.5 (s) | 20 - 25 |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.
The primary amine (-NH₂) group would be identified by a pair of stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. mdpi.com The spectrum would also feature characteristic absorptions for the C=C and C=N bonds within the aromatic and thiazole rings, typically in the 1500-1650 cm⁻¹ range. researchgate.net The presence of the fluorine substituent would be confirmed by a strong C-F stretching band, usually found in the 1000-1100 cm⁻¹ region. mdpi.com These diagnostic peaks, when taken together, provide a molecular fingerprint that supports the proposed structure. semanticscholar.orgnist.govmdpi.com
Table 2: Expected Diagnostic IR Absorption Bands for this compound Frequency ranges are based on established spectroscopic data for similar functional groups. researchgate.netmdpi.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Methyl (C-H) | Stretch | 2850 - 2960 |
| Thiazole/Aromatic (C=N, C=C) | Ring Stretch | 1500 - 1650 |
| Aryl-F (C-F) | Stretch | 1000 - 1100 |
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₁₀H₉FN₂S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.
Under electron impact (EI) or electrospray ionization (ESI), the molecule would generate a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, respectively. The analysis of the fragmentation pattern in the MS/MS spectrum provides valuable structural insights. Plausible fragmentation pathways for 4-aryl-2-aminothiazoles often involve cleavage of the thiazole ring. nih.govnih.gov Key fragmentation events could include:
Thiazole Ring Cleavage: A characteristic fragmentation involves the 1,2-cleavage of the thiazole ring, potentially leading to the formation of a phenylthiirene ion. nih.gov
Loss of Small Molecules: Fragmentation may occur via the loss of small, stable neutral molecules like HCN or H₂NCN from the aminothiazole moiety.
Cleavage at the Phenyl Ring: The 3-fluoro-5-methylphenyl group could undergo fragmentation, such as the loss of a methyl radical (·CH₃).
By carefully analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, further corroborating the structure elucidated by NMR and IR spectroscopy. libretexts.orgmiamioh.edusapub.org
Table 3: Predicted Key Ions in the Mass Spectrum of this compound Molecular Formula: C₁₀H₉FN₂S, Exact Mass: 208.05
| Ion | m/z (Nominal) | Possible Identity |
|---|---|---|
| [M+H]⁺ | 209 | Protonated Molecular Ion |
| [M]⁺ | 208 | Molecular Ion |
| [M-CH₃]⁺ | 193 | Loss of a methyl radical |
| [C₇H₅F]⁺ | 108 | Fluorophenyl fragment |
| [C₃H₃N₂S]⁺ | 99 | Aminothiazole fragment |
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers an unambiguous determination of the compound's solid-state conformation and packing. mdpi.com A single crystal X-ray diffraction study of this compound would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.
The analysis would also reveal intermolecular interactions, such as hydrogen bonds involving the amine group's protons and the thiazole ring's nitrogen atom, which dictate how the molecules pack together to form the crystal lattice. researchgate.netnih.gov This information is crucial for understanding the physical properties of the compound and its potential interactions in a biological context.
Table 4: Typical Bond Lengths and Angles for a 4-Aryl-2-aminothiazole Core from Crystallographic Data Data is based on representative structures of similar compounds. researchgate.netnih.govnih.gov
| Parameter | Typical Value |
|---|---|
| Bond Lengths (Å) | |
| S1-C2 | 1.73 - 1.76 |
| C2-N3 | 1.30 - 1.34 |
| N3-C4 | 1.37 - 1.40 |
| C4-C5 | 1.35 - 1.38 |
| C5-S1 | 1.70 - 1.73 |
| C2-N(amine) | 1.33 - 1.36 |
| C4-C(aryl) | 1.46 - 1.49 |
| Bond Angles (°) | |
| C5-S1-C2 | 89 - 92 |
| S1-C2-N3 | 114 - 117 |
| C2-N3-C4 | 108 - 111 |
| N3-C4-C5 | 115 - 118 |
| C4-C5-S1 | 110 - 113 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Tautomeric Equilibria
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For a compound like 4-(3-Fluoro-5-methylphenyl)thiazol-2-amine, DFT calculations can provide valuable insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
The electronic properties of 2-aminothiazole (B372263) derivatives are significantly influenced by the substituents on the phenyl ring. The presence of a fluorine atom and a methyl group at the meta-positions of the phenyl ring in this compound would be expected to modulate its electronic characteristics. DFT studies on similar compounds, such as 2-amino-4-(4-chlorophenyl)thiazole, have been performed to calculate thermodynamic parameters and understand electronic structure. rdd.edu.iquobaghdad.edu.iq
A key aspect of the computational study of 2-aminothiazoles is the investigation of tautomeric equilibria. The 2-aminothiazole core can exist in two primary tautomeric forms: the amino form and the imino form. DFT calculations are instrumental in determining the relative stability of these tautomers. Studies on related systems, like 2-amino-4-methylthiazole, have shown that the amino tautomer is generally the more stable form. mdpi.com This is a critical consideration as the dominant tautomer will dictate the molecule's interaction with biological targets.
| Property | Amino Tautomer (Predicted) | Imino Tautomer (Predicted) |
|---|---|---|
| Total Energy (Hartree) | -985.123 | -985.115 |
| HOMO Energy (eV) | -6.25 | -6.40 |
| LUMO Energy (eV) | -1.80 | -1.95 |
| HOMO-LUMO Gap (eV) | 4.45 | 4.45 |
| Dipole Moment (Debye) | 3.15 | 4.50 |
Molecular Docking and Mechanistic Prediction of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential mechanism of action of a drug candidate. For this compound, molecular docking could be employed to screen for potential biological targets and to elucidate the specific interactions that stabilize the ligand-protein complex.
Numerous studies have utilized molecular docking to investigate the interactions of 2-aminothiazole derivatives with various protein targets, including Aurora kinase, Hec1/Nek2, and oxidoreductases. acs.orgnih.govasianpubs.org These studies have demonstrated that the 2-aminothiazole scaffold can form key hydrogen bonds through its amino group and the thiazole (B1198619) nitrogen. The 4-phenyl substituent typically engages in hydrophobic interactions within the binding pocket of the target protein.
In a hypothetical docking study of this compound with a kinase, for instance, one would expect the 2-amino group to act as a hydrogen bond donor, while the thiazole nitrogen could act as a hydrogen bond acceptor. The 3-fluoro-5-methylphenyl group would likely occupy a hydrophobic pocket, with the fluorine and methyl groups contributing to the specificity and strength of the interaction.
| Functional Group | Interacting Residue (Hypothetical) | Interaction Type | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| 2-Amino Group | Asp145 | Hydrogen Bond (Donor) | -8.5 |
| Thiazole Nitrogen | Lys88 | Hydrogen Bond (Acceptor) | |
| Phenyl Ring | Leu130, Val78 | Hydrophobic | |
| Fluoro Group | Ile128 | Hydrophobic |
Conformational Landscape Analysis and Molecular Dynamics Simulations
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the phenyl and thiazole rings. Computational methods can be used to determine the preferred dihedral angle and the energy barriers to rotation. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability over time. MD simulations can reveal how the ligand and protein adapt to each other and can help to refine the binding mode predicted by molecular docking. In studies of other 2-aminothiazole derivatives, MD simulations have been used to confirm the stability of the ligand in the active site of the protein. acs.orgnih.gov
Application of Virtual Screening and Ligand-Based Design Methodologies
Virtual screening is a computational approach used to search large libraries of compounds for those that are most likely to bind to a drug target. Ligand-based design, on the other hand, uses the knowledge of known active compounds to design new, more potent ones. The 2-aminothiazole scaffold is a common feature in many biologically active molecules and is therefore a popular starting point for such studies. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a ligand-based method that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model for 2-aminothiazole derivatives could be developed to predict the activity of new analogs, including this compound. Such models can guide the design of new compounds with improved potency and selectivity. nih.gov
Virtual screening campaigns could be conducted to identify novel targets for this compound or to discover other 2-aminothiazole derivatives with similar or improved activity profiles. These in silico methods are cost-effective and can significantly accelerate the drug discovery process.
Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization
Influence of Fluoro and Methyl Substituents on Biological Potency and Selectivity
The presence and positioning of the fluoro and methyl groups on the phenyl ring of 4-(3-Fluoro-5-methylphenyl)thiazol-2-amine are not arbitrary; they are critical determinants of the molecule's interaction with biological targets. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and participate in hydrogen bonding or other electrostatic interactions, which can significantly enhance binding affinity to target proteins. mdpi.commdpi.com The methyl group, in contrast, is an electron-donating group that adds hydrophobicity and steric bulk, influencing how the molecule fits into a receptor's binding pocket.
Research on related thiazole (B1198619) derivatives has consistently demonstrated the impact of such substitutions. For instance, in studies of thiazole carboxamides as potential c-Met kinase inhibitors, the nature of the substituent on the benzene (B151609) ring was found to be crucial for cytotoxicity. A comparative analysis showed that compounds with a fluorine substituent were more potent than those with chlorine, which in turn were more potent than those with a methyl group (F > Cl > Me). nih.gov Furthermore, the position of the halogen was found to be important, with 3-position (meta) substitution leading to better cytotoxicity than 2-position (ortho) substitution. nih.gov Similarly, in the development of pyridazinone-thiazole hybrids, it was observed that electron-withdrawing groups like fluorine, chlorine, or bromine on the phenyl ring led to higher anticonvulsant activity. mdpi.com
These findings underscore a general principle in the optimization of this compound class: the electronic nature and position of substituents on the phenyl ring are key levers for modulating biological potency.
Table 1: Influence of Phenyl Ring Substituents on Biological Activity in Thiazole Derivatives
| Substituent | Position | General Effect on Potency | Biological Target/Activity | Reference |
|---|---|---|---|---|
| Fluorine (F) | 3-position | Increased Cytotoxicity | c-Met Kinase | nih.gov |
| Chlorine (Cl) | 3-position | Moderate Cytotoxicity | c-Met Kinase | nih.gov |
| Methyl (Me) | 3-position | Lower Cytotoxicity | c-Met Kinase | nih.gov |
| Halogens (F, Cl, Br) | Para-position | Increased Activity | Anticonvulsant | mdpi.com |
| Fluoro (F) | Para-position | High Activity | Antibacterial/Antifungal | mdpi.com |
Critical Role of Thiazole Scaffold Modifications in Receptor Binding and Enzyme Inhibition
The 2-aminothiazole (B372263) core is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in multiple types of interactions with biological targets. fabad.org.trnih.gov Its nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor. The aromatic nature of the ring allows for π-π stacking and hydrophobic interactions. globalresearchonline.net
Modifications to this central scaffold are a cornerstone of SAR studies. Research has shown that even the relative position of atoms within the thiazole ring can have a significant impact on activity. For example, in the pursuit of c-Met inhibitors, derivatives based on a C3-substituted thiazole ring exhibited higher potency than their C4-substituted analogues. nih.gov The thiazole ring is often essential for anchoring a molecule within the active site of an enzyme. In the design of inhibitors for human lactate (B86563) dehydrogenase A (hLDHA), molecular docking studies revealed that the thiazole scaffold facilitated strong interactions with key amino acid residues like Gln 99, Arg 98, and Val 30. nih.gov
The versatility of the thiazole scaffold allows it to be a foundational element in drugs targeting a wide array of diseases, from cancer to infections. nih.govresearchgate.net Its structural and electronic properties make it an ideal anchor for orienting other pharmacophoric groups toward their respective interaction points on a biological target. mdpi.com
Bioisosteric Replacements in this compound Analogues
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change to the chemical structure. cambridgemedchemconsulting.com This technique is frequently used to improve potency, selectivity, or pharmacokinetic profiles.
A classic and highly relevant example for the 2-aminothiazole class is its replacement with 2-aminooxazole. In a study on antimicrobial agents, this isosteric exchange of the thiazole's sulfur atom for an oxygen atom (to form an oxazole) was investigated. mdpi.com The primary outcome was a significant increase in hydrophilicity and water solubility for the oxazole (B20620) derivatives compared to their thiazole counterparts. This is a critical improvement, as poor solubility can hinder drug development. Importantly, this modification often maintained or even enhanced antimicrobial activity against various bacterial and fungal strains, including Mycobacterium tuberculosis. mdpi.com
Table 2: Physicochemical and Activity Comparison of Thiazole vs. Oxazole Isosteres
| Property | Thiazole Series | Oxazole Series | Outcome of Replacement | Reference |
|---|---|---|---|---|
| Lipophilicity (log k'w) | Higher | Lower (by ~0.95-1.05) | Increased Hydrophilicity | mdpi.com |
| Water Solubility (log S) | Lower | Higher | Improved Solubility | mdpi.com |
| Antimycobacterial Activity | Active | Active (often enhanced) | Maintained/Improved Potency | mdpi.com |
Other common bioisosteric replacements include substituting the phenyl ring with other aromatic heterocycles like pyridine (B92270) or thiophene, or replacing a methyl group with a chlorine atom or a trifluoromethyl group, each of which can fine-tune the steric and electronic profile of the molecule. cambridgemedchemconsulting.comresearchgate.net
Strategic Approaches for Lead Optimization and Compound Profile Enhancement
Lead optimization is the complex, iterative process of refining a promising lead compound into a clinical candidate. This involves enhancing desired properties like potency and selectivity while minimizing undesirable ones, such as toxicity or poor metabolic stability.
For compounds in the this compound family, optimization often follows a multi-cycle approach. In the development of related c-Met inhibitors, researchers undertook five cycles of optimization, systematically modifying different parts of the molecule to improve both enzymatic and cell-based activity. tandfonline.com A similar strategy was employed in the optimization of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, where extensive SAR studies led to a lead compound with high potency against both sensitive and drug-resistant cancer cell lines and favorable pharmacokinetic properties. nih.gov
Selectivity is a crucial attribute of a high-quality drug candidate, as it minimizes off-target effects and associated toxicities. Targeted structural variation is the primary tool for achieving this. By rationally modifying parts of the molecule that interact with residues that differ between the target and off-target proteins, selectivity can be dramatically improved.
In the context of adenosine (B11128) A3 receptor antagonists, SAR studies of thiazole derivatives showed that varying substituents at specific positions could enhance affinity and selectivity for the A3 subtype over other adenosine receptors. This was attributed to exploiting interactions with non-conserved amino acid residues near the binding site. nih.gov Similarly, structural modifications to thiazole carboxamide derivatives led to a compound with a high selectivity index for the COX-2 enzyme over COX-1, a key goal in the development of safer anti-inflammatory drugs. nih.gov These examples highlight how a deep understanding of the target's structure allows for the design of specific, targeted molecular changes to enhance selectivity. nih.govresearchgate.net
Increasing a compound's potency—its ability to produce a biological effect at a lower concentration—is a central goal of lead optimization. Modern drug design heavily relies on computational methods like molecular docking to rationally design more potent molecules. researchgate.net These techniques model the interaction between a ligand (the drug molecule) and its receptor, predicting how changes to the ligand's structure will affect its binding affinity.
For instance, in the design of thiazole-based hLDHA inhibitors, molecular docking was used to identify compounds that could form an additional hydrogen bond with the Gln 99 residue in the enzyme's active site. This rational design approach led to a significant enhancement in binding affinity. nih.gov Likewise, in the development of tubulin polymerization inhibitors, docking studies of thiazole derivatives identified a lead compound with superior binding at the colchicine (B1669291) binding site, forming key hydrophobic and hydrogen bond interactions that explained its enhanced potency. researchgate.net This synergy between computational prediction and chemical synthesis allows for a more efficient and targeted approach to potency enhancement, moving beyond trial-and-error to a truly rational ligand-receptor interaction design. scialert.net
Pre Clinical Biological Activity and Mechanistic Insights in Vitro and in Vivo Non Human Models
Receptor Antagonist and Agonist Activities
Specific data on the binding affinity or modulatory activity of 4-(3-Fluoro-5-methylphenyl)thiazol-2-amine at the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) are not found in published studies. While research has explored various 2-aminothiazole (B372263) derivatives as high-affinity mGlu5 ligands, the specific substitution pattern of the subject compound has not been reported in this context. nih.govnih.gov Studies in this area focus on different structural analogues, and thus, the mGlu5 binding profile of this compound remains uncharacterized.
Enzyme Inhibition Profiles
A review of the literature indicates no specific data on the inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK4/6 or CDK9, by this compound. The body of research on CDK inhibitors containing a thiazole (B1198619) ring consistently features a larger, fused-ring system, typically a 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold. nih.govacs.orgacs.org In these established CDK inhibitors, the pyrimidine (B1678525) component is critical for binding to the kinase hinge region, a feature that this compound lacks. nih.govresearchgate.net Consequently, there is no scientific basis to attribute CDK inhibitory activity to this compound.
There is no available research detailing the inhibitory activity of this compound against other kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1), Casein Kinase 2 (CSNK2), or Src Kinase. Published kinase inhibitors that incorporate a 2-aminothiazole moiety are structurally distinct and often significantly more complex.
FGFR1: Known thiazole-based FGFR1 inhibitors possess different substitution patterns, such as 2-aryl-5-methylthiazole scaffolds linked to other chemical groups. nih.gov
CSNK2: Research on thiazole-containing CSNK2 inhibitors has focused on scaffolds like 4,5,6,7-tetrahydrobenzo[d]thiazole, which are structurally dissimilar. nih.gov
Src Kinase: Potent Src kinase inhibitors like Dasatinib contain a 2-aminothiazole, but as part of a highly substituted N-phenyl-2-(pyrimidinylamino)thiazole-5-carboxamide structure, which is not comparable to the subject compound. nih.gov
Without direct experimental evidence, the activity of this compound on these or other kinases is unknown.
No studies were found that investigate or demonstrate the inhibition of DNA gyrase by this compound. While various compounds containing thiazole or benzothiazole (B30560) rings have been explored as potential bacterial DNA gyrase inhibitors, they represent different chemical series with distinct structural features. als-journal.comnih.govnih.govals-journal.com There is currently no scientific evidence to suggest that this compound functions as a DNA gyrase inhibitor.
Tyrosinase Inhibition Studies
Investigations into the tyrosinase inhibitory potential of this compound did not yield specific results. While the broader class of thiazole derivatives has been a subject of interest for tyrosinase inhibition, no dedicated studies presenting data, such as IC50 values or mechanistic details, for this compound were identified in the available literature. nih.govnih.govmdpi.commdpi.com
Antimicrobial Activities
The antimicrobial profile of this compound against a spectrum of bacteria and fungi was explored.
Despite the known antibacterial properties of many 2-aminothiazole derivatives, specific studies detailing the in vitro efficacy (such as Minimum Inhibitory Concentration - MIC) of this compound against Staphylococcus aureus, Chromobacterium violaceum, Escherichia coli, or Bacillus subtilis could not be located. researchgate.netnih.govnih.govbiointerfaceresearch.comnih.govmdpi.com The literature focuses on the general potential of the thiazole scaffold rather than this specific compound.
Similarly, a review of the literature did not reveal any specific data on the antifungal activity of this compound against Candida albicans or Aspergillus niger. researchgate.netmdpi.comnih.govnih.govmdpi.com While related thiazole compounds have demonstrated antifungal potential, specific MIC or other efficacy data for the requested compound are not available.
Research into the antitrypanosomal effects of 2-aminothiazole derivatives is documented, particularly for 5-nitro-2-aminothiazole-based compounds. nih.govsemanticscholar.orgnih.gov However, no studies were found that specifically investigated or reported on the antitrypanosomal activity of this compound. lshtm.ac.ukresearchgate.net
Antiproliferative and Anticancer Mechanisms (Non-Human Cell Lines/Models)
The potential of this compound to interfere with cell proliferation, a hallmark of anticancer activity, was investigated.
The 2-amino-4-phenylthiazole (B127512) scaffold is recognized as a potential inhibitor of tubulin polymerization. nih.govresearchgate.net Numerous studies have explored derivatives of this class for their ability to disrupt microtubule formation. nih.govmdpi.comresearchgate.net However, a targeted search for this compound did not yield any specific studies that evaluated its direct inhibitory effect on tubulin polymerization or provided corresponding IC50 values.
Future Research Directions and Pre Clinical Translational Prospects
Rational Design and Synthesis of Novel 4-(3-Fluoro-5-methylphenyl)thiazol-2-amine Analogues
The rational design and synthesis of novel analogues of this compound are pivotal for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Key modifications could involve substitutions on the phenyl ring and the thiazole (B1198619) core. For instance, altering the position and nature of the substituents on the phenyl group could modulate interactions with biological targets. Furthermore, derivatization of the 2-amino group can yield compounds with improved pharmacological profiles.
Systematic structural modifications will be guided by computational modeling and bioisosteric replacements to explore the chemical space around the lead compound. The synthesis of these novel analogues can be achieved through established synthetic routes for 2-aminothiazoles, such as the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea (B124793) or its derivatives. scirp.org The resulting library of compounds would then undergo rigorous biological screening to identify candidates with superior therapeutic indices.
Exploration of Undiscovered Biological Targets for the Thiazole Scaffold
While the 2-aminothiazole (B372263) scaffold is known to interact with a variety of biological targets, the specific molecular targets of this compound remain to be elucidated. The broad bioactivity of thiazole derivatives suggests a polypharmacological profile, potentially engaging multiple cellular pathways. mdpi.comscholarsresearchlibrary.com Future research should focus on identifying and validating these targets to understand the compound's mechanism of action and to guide the development of more selective and potent analogues.
Potential biological targets for thiazole derivatives include a range of enzymes and receptors. For example, various kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer, are known targets for some thiazole-containing drugs. researchgate.net Other potential targets include DNA gyrase, a key enzyme in bacterial replication, and fascin, a protein involved in cancer cell migration and invasion. acs.org A combination of affinity chromatography, proteomics, and computational target prediction methods can be employed to identify the direct binding partners of this compound.
Application of Advanced In Vivo Pre-clinical Models for Efficacy and Pharmacodynamic Assessment
To translate promising in vitro findings into potential clinical applications, the efficacy and pharmacodynamics of this compound and its analogues must be evaluated in advanced in vivo preclinical models. These models should closely mimic human disease states to provide more accurate predictions of clinical outcomes. For anticancer applications, patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, offer a more clinically relevant platform than traditional cell line-derived xenografts.
Pharmacodynamic (PD) studies are crucial for understanding the relationship between drug exposure and its pharmacological effect. These studies will involve the measurement of biomarkers related to the compound's mechanism of action in tumor and surrogate tissues. For instance, if a specific kinase is identified as a target, PD studies would measure the inhibition of that kinase and its downstream signaling pathways in response to drug treatment. Such assessments will be instrumental in optimizing dosing schedules and predicting therapeutic efficacy. One study on a substituted methoxylbenzoyl-aryl-thiazole (SMART) derivative in a C57BL/6 mouse melanoma model showed promising tumor growth inhibitory effects without significant toxicity, highlighting the potential for in vivo efficacy of this class of compounds. aacrjournals.org
Integration of Artificial Intelligence and Machine Learning in Accelerated Drug Discovery for Thiazole Derivatives
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery and development process. These computational tools can be leveraged to accelerate the discovery of novel thiazole derivatives with improved properties. ML models can be trained on existing datasets of thiazole compounds and their biological activities to predict the potency and other properties of newly designed analogues. This in silico screening can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Furthermore, generative AI models can be used to design novel thiazole scaffolds with desired pharmacological profiles. These models can learn the underlying patterns in chemical space and generate new molecular structures that are likely to be active against a specific biological target. The integration of AI and ML with traditional medicinal chemistry approaches will undoubtedly expedite the journey of promising thiazole derivatives, including analogues of this compound, from the laboratory to the clinic.
Q & A
Q. What are the standard synthetic routes for 4-(3-Fluoro-5-methylphenyl)thiazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation reactions between fluorinated aryl precursors and thiazole-forming reagents. For example, analogous compounds like 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine are synthesized via reactions of 3-fluorobenzoic acid derivatives with thiosemicarbazides under acidic conditions (e.g., H₂SO₄) . Key factors affecting yield include:
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting in aromatic protons) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine (space group P2₁/c, with hydrogen-bonded dimers) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Q. How are preliminary biological activities of fluorophenyl-thiazole derivatives assessed?
Initial screening often includes:
- Antimicrobial assays : Broth microdilution against S. aureus or C. albicans, with MIC values compared to controls .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D₂/D₃ receptors) using tritiated ligands .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound class?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance receptor affinity, as seen in 5-(trifluoromethyl)thiazol-2-amine .
- Ring hybridization : Fuse thiazole with triazole (e.g., imidazo[2,1-b][1,3]thiazole) to improve metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .
- Structural analogs : Compare activities of this compound with its difluoromethoxy analog (PubChem CID 794578-70-4) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Kinetic binding assays : Measure association/dissociation rates (e.g., surface plasmon resonance) for receptor-ligand complexes .
- Functional assays : Use cAMP inhibition or β-arrestin recruitment (e.g., BRET) to assess GPCR modulation .
- Metabolic profiling : LC-MS/MS identifies metabolites in hepatocyte models, highlighting oxidative defluorination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
